molecular formula C8H12O2 B1381982 1-(Furan-3-yl)-2-methylpropan-2-ol CAS No. 1523101-77-0

1-(Furan-3-yl)-2-methylpropan-2-ol

Cat. No.: B1381982
CAS No.: 1523101-77-0
M. Wt: 140.18 g/mol
InChI Key: LAEUHZOFKVWJDB-UHFFFAOYSA-N
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Description

1-(Furan-3-yl)-2-methylpropan-2-ol is an organic compound that features a furan ring substituted at the third position with a 2-methylpropan-2-ol group

Properties

IUPAC Name

1-(furan-3-yl)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-8(2,9)5-7-3-4-10-6-7/h3-4,6,9H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEUHZOFKVWJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=COC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Furan-3-yl)-2-methylpropan-2-ol can be synthesized through several methods:

    Grignard Reaction: One common method involves the reaction of 3-furylmagnesium bromide with acetone, followed by hydrolysis to yield the desired product.

    Aldol Condensation: Another method involves the aldol condensation of furfural with acetone, followed by reduction of the resulting intermediate.

Industrial Production Methods: While specific industrial methods for the large-scale production of 1-(Furan-3-yl)-2-methylpropan-2-ol are not well-documented, the principles of green chemistry and sustainable practices are often applied. This includes the use of biomass-derived furfural as a starting material and employing catalytic processes to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-3-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: 1-(Furan-3-yl)-2-methylpropan-2-one.

    Reduction: 1-(Furan-3-yl)-2-methylpropane.

    Substitution: 5-nitro-1-(Furan-3-yl)-2-methylpropan-2-ol or 5-bromo-1-(Furan-3-yl)-2-methylpropan-2-ol.

Scientific Research Applications

1-(Furan-3-yl)-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism by which 1-(Furan-3-yl)-2-methylpropan-2-ol exerts its effects depends on its specific application. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity. The furan ring can engage in π-π interactions with aromatic amino acids in proteins, while the alcohol group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Furfuryl Alcohol: Similar in structure but lacks the 2-methylpropan-2-ol group.

    2-Furanmethanol: Another furan derivative with a hydroxymethyl group at the second position.

    5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group at the fifth position.

Uniqueness: 1-(Furan-3-yl)-2-methylpropan-2-ol is unique due to the presence of both the furan ring and the 2-methylpropan-2-ol group, which imparts distinct chemical and physical properties

Biological Activity

1-(Furan-3-yl)-2-methylpropan-2-ol is an organic compound notable for its unique structure, which combines a furan ring with a 2-methylpropan-2-ol moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.

The chemical formula for 1-(Furan-3-yl)-2-methylpropan-2-ol is C8H12O2C_8H_{12}O_2, and it features a furan ring substituted at the third position with a 2-methylpropan-2-ol group. The synthesis of this compound can be achieved through several methods, including:

  • Grignard Reaction : Involves the reaction of 3-furylmagnesium bromide with acetone.
  • Aldol Condensation : Combines furfural with acetone, followed by reduction.

These synthetic routes are essential for producing the compound for biological testing and research applications .

Antimicrobial Properties

Research indicates that derivatives of 1-(Furan-3-yl)-2-methylpropan-2-ol exhibit significant antimicrobial activity. A study evaluating various furan derivatives found that this compound effectively inhibited the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis .

Anti-inflammatory Effects

In addition to its antimicrobial properties, 1-(Furan-3-yl)-2-methylpropan-2-ol has been investigated for its anti-inflammatory effects. Experimental studies demonstrated that the compound can reduce the production of pro-inflammatory cytokines in vitro. This effect is thought to be mediated through the inhibition of specific signaling pathways involved in inflammation, such as the NF-kB pathway .

Case Studies

Several case studies highlight the biological activity of 1-(Furan-3-yl)-2-methylpropan-2-ol:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the efficacy of 1-(Furan-3-yl)-2-methylpropan-2-ol against pathogenic bacteria.
    • Methodology : Disk diffusion method was employed against standard bacterial strains.
    • Results : Showed notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10
  • Study on Anti-inflammatory Activity :
    • Objective : To assess the impact on cytokine production.
    • Methodology : Human peripheral blood mononuclear cells (PBMCs) were treated with the compound.
    • Results : Significant reduction in TNF-alpha and IL-6 levels was observed.
CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha250150
IL-6300180

The biological activities of 1-(Furan-3-yl)-2-methylpropan-2-ol are attributed to its ability to interact with various biological targets:

  • Antimicrobial Mechanism : The furan ring facilitates π–π interactions with aromatic amino acids in bacterial proteins, enhancing binding affinity and disrupting essential cellular functions.
  • Anti-inflammatory Mechanism : The alcohol group can form hydrogen bonds with key residues in enzymes involved in inflammatory signaling, potentially inhibiting their activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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